2-(2-Chloro-3-fluorophenyl)propan-2-ol is an organic compound characterized by its specific molecular structure and functional groups. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
2-(2-Chloro-3-fluorophenyl)propan-2-ol falls under the category of halogenated alcohols, specifically those containing chlorine and fluorine substituents. Its structure includes a chloro group and a fluoro group on the aromatic ring, which influences its reactivity and potential applications.
The synthesis of 2-(2-Chloro-3-fluorophenyl)propan-2-ol can be accomplished through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions.
The synthesis typically requires careful control of temperature and reaction times to ensure complete conversion of reactants to products while minimizing side reactions. Analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy are used to monitor the progress of reactions and characterize products.
The molecular formula for 2-(2-Chloro-3-fluorophenyl)propan-2-ol is . The compound features:
The molecular weight of 2-(2-Chloro-3-fluorophenyl)propan-2-ol is approximately 202.66 g/mol. The structural representation can be described using SMILES notation: CC(C)(C1=C(C=C(C=C1)F)Cl)
.
The compound participates in various chemical reactions typical for alcohols and halogenated compounds:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can significantly affect reaction rates and product distributions.
The mechanism of action for 2-(2-Chloro-3-fluorophenyl)propan-2-ol primarily revolves around its reactivity as an alcohol and halogenated compound:
Kinetic studies may reveal rate constants for these processes under various conditions, providing insight into their efficiency and suitability for synthetic applications.
Relevant data on toxicity indicates that while it possesses some hazardous properties due to halogen content, detailed safety data sheets should be consulted for handling precautions .
2-(2-Chloro-3-fluorophenyl)propan-2-ol finds applications in:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3